Physicochemical Divergence: LogP and TPSA vs. Non-Nitro Analog
Compared to its non-nitro counterpart, (1H-Benzo[d]imidazol-4-yl)methanol, the target compound exhibits a 9% reduction in lipophilicity (logP 0.9634 vs. 1.0552) and an 88% increase in polar surface area (TPSA 92.05 Ų vs. 48.91 Ų) [1]. This shift is directly attributable to the electron-withdrawing nitro group at the 6-position, which enhances polarity and hydrogen-bonding capacity.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 0.9634 |
| Comparator Or Baseline | 1.0552 (for (1H-Benzo[d]imidazol-4-yl)methanol, CAS 65658-13-1) |
| Quantified Difference | ΔlogP = -0.0918 (8.7% lower) |
| Conditions | Predicted computational values (ALOGPS or similar) |
Why This Matters
The altered logP/TPSA profile predicts distinct solubility and passive membrane permeability characteristics, directly impacting formulation strategies and in vitro assay conditions [1].
- [1] BOC Sciences. 4-(Hydroxymethyl)benzimidazole (CAS 65658-13-1) Product Data. Accessed April 21, 2026. View Source
